5,7-Dichloro-8-hydroxyquinoline-2-carboxamide
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Overview
Description
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is a synthetic compound known for its antibacterial properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been used in various applications, particularly in the treatment of skin conditions like dandruff and seborrhoeic dermatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide typically involves the chlorination of quinolin-8-olThe reaction mixture is then poured into 1 liter of water, resulting in the precipitation of the product, which is filtered and recrystallized from 200 milliliters of acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chelating agent.
Biology: The compound’s antibacterial properties make it useful in microbiological studies.
Medicine: It is employed in the treatment of skin conditions like dandruff and seborrhoeic dermatitis.
Industry: The compound is used in the formulation of shampoos and other personal care products.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide involves its ability to bind metal ions, particularly copper and zinc. This binding disrupts metal ion homeostasis within microbial cells, leading to their death. The compound acts as a metal ionophore, facilitating the accumulation of metal ions inside cells, which can trigger apoptosis in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound shares a similar structure but has a methyl group at the 2-position instead of a carboxamide group.
Uniqueness
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is unique due to its carboxamide group, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacological properties compared to its analogs.
Properties
CAS No. |
648896-82-6 |
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Molecular Formula |
C10H6Cl2N2O2 |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
5,7-dichloro-8-hydroxyquinoline-2-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-3-6(12)9(15)8-4(5)1-2-7(14-8)10(13)16/h1-3,15H,(H2,13,16) |
InChI Key |
IMKRTCWQOQIIHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)C(=O)N |
Origin of Product |
United States |
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